Home > Products > Screening Compounds P35572 > 4-Methyl-1,2,3,6-tetrahydropyridine
4-Methyl-1,2,3,6-tetrahydropyridine - 694-50-8

4-Methyl-1,2,3,6-tetrahydropyridine

Catalog Number: EVT-411908
CAS Number: 694-50-8
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cholesterol

Compound Description: Cholesterol is a ubiquitous sterol and an essential structural component of cell membranes. It is also a precursor for the biosynthesis of bile acids, steroid hormones, and vitamin D.

Relevance: While structurally dissimilar to 4-Methyl-1,2,3,6-tetrahydropyridine, cholesterol is relevant to the provided papers through its involvement in the enzymatic pathway affected by Bay a 4798. Bay a 4798, a derivative of 4-Methyl-1,2,3,6-tetrahydropyridine, has been shown to influence cholesterol metabolism by inducing cholesterol 7α-hydroxylase, a key enzyme in the conversion of cholesterol to bile acids.

7α-Hydroxycholesterol

Compound Description: 7α-Hydroxycholesterol is the initial product formed in the classical pathway of bile acid synthesis from cholesterol. This enzymatic reaction, catalyzed by cholesterol 7α-hydroxylase, is the rate-limiting step in bile acid production.

Relevance: Similar to cholesterol, 7α-Hydroxycholesterol is indirectly related to 4-Methyl-1,2,3,6-tetrahydropyridine through its connection to Bay a 4798. The research highlights Bay a 4798's role in stimulating cholesterol 7α-hydroxylase activity, leading to increased 7α-Hydroxycholesterol production from cholesterol.

1-(2'-Hydroxyphenyl-acetyl)-4-methyl-1,2,3,6-tetrahydropyridine (Bay a 4798)

Compound Description: Bay a 4798 is a synthetic compound belonging to the class of 1,2,3,6-tetrahydropyridines. It exhibits choleretic activity, promoting bile flow from the liver and gallbladder into the small intestine.

Relevance: Bay a 4798 is directly related to 4-Methyl-1,2,3,6-tetrahydropyridine, sharing the core tetrahydropyridine ring system. The research emphasizes Bay a 4798's capacity to induce cholesterol 7α-hydroxylase activity in rats, indicating its potential therapeutic application in regulating cholesterol metabolism. Notably, this compound showcases the biological activity associated with structural modifications of the 4-Methyl-1,2,3,6-tetrahydropyridine scaffold.

N-(2-Guanidinoethyl)-4-methyl-1,2,3,6-tetrahydropyridine sulfate (Guanacline)

Compound Description: Guanacline is an antihypertensive drug acting as a centrally acting sympatholytic agent. It lowers blood pressure by interfering with the release of norepinephrine, a neurotransmitter involved in vasoconstriction. ,

Relevance: Guanacline is closely related to 4-Methyl-1,2,3,6-tetrahydropyridine, sharing the same core structure with an additional guanidinoethyl substituent. This structural similarity highlights the diverse pharmacological properties achievable through modifications of the 4-Methyl-1,2,3,6-tetrahydropyridine scaffold. ,

1-Formylamino-substituted Alkan-3-ones

Compound Description: 1-Formylamino-substituted Alkan-3-ones represent a class of organic compounds characterized by a ketone functional group at the 3-position of an alkane chain, with a formylamino substituent at the 1-position. ,

Relevance: While not structurally analogous to 4-Methyl-1,2,3,6-tetrahydropyridine, these compounds are relevant as they can be synthesized from 4-aryl and 4-methyl-1,2,3,6-tetrahydropyridines via a one-reactor oxidation reaction. This research showcases the synthetic utility of 4-Methyl-1,2,3,6-tetrahydropyridine derivatives as starting materials for accessing other valuable compound classes. ,

1-Benzyl-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine (1a)

Compound Description: This compound is a 1,2,3,6-tetrahydropyridine derivative incorporating both a benzyl and a 3-nitrophenyl group. This specific derivative is synthesized and investigated as part of a study exploring the reduction of pyridinium salts.

Relevance: This compound bears structural resemblance to 4-Methyl-1,2,3,6-tetrahydropyridine, differing in the substituent at the 4-position on the tetrahydropyridine ring. This research demonstrates the successful synthesis of a range of tetrahydropyridine derivatives through the reduction of corresponding pyridinium salts.

Series of Substituted 1,2,3,6-tetrahydropyridines (1b-1h)

Compound Description: This series includes a range of 1,2,3,6-tetrahydropyridine derivatives with varying substituents at the 1 and 4 positions, such as benzyl, methyl, 4-nitrobenzyl, allyl, and others. These compounds were synthesized and investigated as part of a study examining the reduction of pyridinium salts.

Relevance: This series of compounds is directly related to 4-Methyl-1,2,3,6-tetrahydropyridine, highlighting structural modifications on the core tetrahydropyridine scaffold. The research emphasizes the successful preparation and characterization of these diverse tetrahydropyridines through efficient reduction protocols, offering valuable insights into the synthesis and properties of compounds within this chemical class.

Overview

4-Methyl-1,2,3,6-tetrahydropyridine is an organic compound belonging to the tetrahydropyridine family, characterized by a six-membered ring containing one nitrogen atom. Its molecular formula is C7H11NC_7H_{11}N, and it has gained attention due to its potential applications in medicinal chemistry and as a building block in organic synthesis. This compound is particularly notable for its role in the synthesis of various biologically active molecules and its involvement in neuropharmacology.

Source

4-Methyl-1,2,3,6-tetrahydropyridine can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its properties, synthesis methods, and potential applications.

Classification

This compound is classified as a bicyclic amine. It is part of a broader category of nitrogen-containing heterocycles that are widely studied for their pharmacological properties. Its structural features allow it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 4-Methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods:

  1. Reduction of Pyridinium Salts: One common method involves the reduction of N-methylpyridinium salts using borohydride reagents. For example, potassium borohydride has been shown to provide higher yields compared to sodium borohydride when used in methanol at low temperatures.
  2. Ullmann Reaction: Another method includes the Ullmann reaction, where starting materials such as bromo-substituted pyridines undergo aminomethylation under specific conditions .
  3. One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple reaction steps into a single procedure. This approach enhances efficiency and reduces the need for extensive purification processes .

Technical Details

The choice of reagents and reaction conditions significantly influences the yield and purity of the synthesized compound. For instance, using potassium borohydride in methanol at low temperatures has demonstrated improved outcomes due to reduced side reactions .

Molecular Structure Analysis

Structure

The molecular structure of 4-Methyl-1,2,3,6-tetrahydropyridine features a saturated six-membered ring with one nitrogen atom. The presence of a methyl group at the fourth position contributes to its unique chemical properties.

Data

  • Molecular Weight: 111.17 g/mol
  • CAS Number: 626-57-5
  • Structural Formula:
C7H11N\text{C}_7\text{H}_{11}\text{N}

This structure allows for various substitutions and modifications that can lead to different derivatives with potentially enhanced biological activity.

Chemical Reactions Analysis

Reactions

4-Methyl-1,2,3,6-tetrahydropyridine is involved in several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions typically involve hydrogen gas in the presence of palladium catalysts to yield fully saturated derivatives.
  3. Substitution Reactions: These can be performed using halogenating agents such as thionyl chloride or phosphorus tribromide.

Technical Details

The specific conditions under which these reactions are carried out—such as temperature, pressure, and solvent choice—are crucial for achieving desired products with high selectivity and yield.

Mechanism of Action

The mechanism of action for 4-Methyl-1,2,3,6-tetrahydropyridine primarily relates to its interactions within biological systems. It has been studied for its neuroprotective effects and potential role as a precursor in the synthesis of compounds that target neurological pathways.

Process

The compound may act by modulating neurotransmitter systems or influencing cellular signaling pathways related to neurodegeneration. Research suggests that derivatives of tetrahydropyridines exhibit varying degrees of biological activity based on their structural modifications .

Data

Studies indicate that certain derivatives can exhibit significant neuroprotective properties, making them candidates for further investigation in treating neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid or crystalline solid.
  • Melting Point: Approximately 10 °C
  • Boiling Point: Around 180 °C

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and acetone.
  • Stability: Generally stable under normal conditions but may undergo degradation under extreme pH or temperature conditions.

Relevant data from studies indicate that variations in substituents on the tetrahydropyridine ring can significantly affect both physical and chemical properties .

Applications

4-Methyl-1,2,3,6-tetrahydropyridine has several scientific uses:

  1. Drug Development: It serves as a building block for synthesizing various pharmaceuticals with potential neuroprotective effects.
  2. Research Tool: Used in studies related to neuropharmacology and medicinal chemistry to explore structure-activity relationships.
  3. Synthesis of Complex Molecules: Acts as an intermediate in the synthesis of more complex organic compounds utilized in various fields including agrochemicals and materials science .
Neuropharmacological Implications of 4-Methyl-1,2,3,6-Tetrahydropyridine

Mechanistic Insights into Dopaminergic Neurotoxicity

4-Methyl-1,2,3,6-tetrahydropyridine (MPTP) induces selective dopaminergic neurotoxicity through a well-characterized metabolic cascade. The compound readily crosses the blood-brain barrier due to its lipophilic properties and is converted to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺) primarily by monoamine oxidase-B (MAO-B) in astrocytes [1] [6]. MPP⁺ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), leading to intracellular accumulation [6] [9].

The primary mechanism of toxicity involves MPP⁺'s inhibition of mitochondrial complex I in the electron transport chain. This inhibition causes three critical downstream effects:

  • ATP depletion: Severe energy crisis impairs cellular functions
  • Reactive oxygen species (ROS) surge: Increased superoxide production
  • Calcium dysregulation: Disruption of cellular homeostasis

Iron (Fe) plays a significant role in amplifying MPTP-induced oxidative stress. Post-MPTP exposure, increased iron concentrations in the substantia nigra catalyze Fenton reactions, converting hydrogen peroxide into highly reactive hydroxyl radicals [1]. This metal-mediated oxidative stress damages cellular components including proteins, lipids, and DNA, ultimately triggering apoptotic pathways characterized by caspase activation and DNA fragmentation [7] [9]. Glial cells contribute to this process through sustained inflammatory responses that perpetuate neuronal damage even after MPTP clearance.

Table 1: Key Mechanisms of MPTP-Induced Neurotoxicity

Biological ProcessKey EventsConsequences
Metabolic ActivationMPTP → MPP⁺ via MAO-BBioactivation of protoxin
Cellular UptakeDAT-mediated transportSelective neuronal accumulation
Mitochondrial DysfunctionComplex I inhibitionATP depletion, ROS generation
Oxidative StressIron-mediated Fenton reactionsProtein/lipid peroxidation, DNA damage
Cell Death PathwaysCaspase activation, TUNEL positivityApoptotic neuronal degeneration

Role in Modeling Parkinsonian Pathophysiology

MPTP administration provides a validated model for studying Parkinson's disease (PD) pathophysiology, particularly through its capacity to induce progressive nigrostriatal degeneration. The stepwise dosing regimen (4-32 mg/kg over 4 weeks) in mice replicates the incremental dopaminergic neuron loss seen in human PD, with tyrosine hydroxylase immunoreactivity (TH-ir) in the substantia nigra pars compacta (SNpc) decreasing by 24% after week 1 and reaching 62% by week 4 [2]. This progressive lesioning correlates with behavioral manifestations including:

  • Reduced exploratory activity (35% to 8% reduction in free-standing rears)
  • Bradykinesia development
  • Late-onset motor coordination deficits

The temporal pattern of neurodegeneration reveals early biochemical changes (depletion of striatal dopamine and glutathione) preceding cellular apoptosis and gliosis, mirroring the presymptomatic phase of PD [7]. Crucially, MPTP models display region-specific vulnerability within the nigrostriatal pathway, with dorsolateral striatal regions showing greater dopamine depletion (74% loss) compared to ventromedial areas, paralleling the caudate-putamen gradient observed in human PD [8]. The model's validity is further strengthened by the presence of Lewy body-like inclusions and reactive gliosis in chronic MPTP exposure, replicating neuropathological hallmarks of human Parkinsonism [4] [9].

Table 2: MPTP as a Model for Parkinson's Disease Pathophysiology

Parkinsonian FeatureMPTP Model ManifestationExperimental Evidence
Progressive Dopamine Loss20%→70% striatal DA depletionHPLC measurements, TH-ir reduction
Motor Symptom ProgressionSequential emergence of bradykinesia, rigidityCylinder test, parallel rod activity
Regional VulnerabilityDorsolateral > ventromedial striatal damageRegional neurochemical analysis
NeuroinflammationMicroglial/astrocytic activationGFAP staining, cytokine elevation
Pathological HallmarksNigral apoptosis, protein aggregatesTUNEL positivity, α-synuclein accumulation

Comparative Analysis with Structural Analogs

The neurotoxic potential of MPTP must be understood in relation to its structural analogs, particularly its metabolite MPP⁺ and the herbicide analog cyperquat. Metabolic activation differentiates MPTP from its analogs: MPTP requires conversion to MPP⁺ via MAO-B, whereas MPP⁺ itself is directly neurotoxic when administered intracerebrally [10]. This metabolic dependency explains why MAO-B inhibitors (e.g., selegiline) prevent MPTP-induced parkinsonism but do not block MPP⁺ toxicity [6] [9].

Key neurochemical differences among analogs include:

  • MPTP: No direct psychoactivity; requires metabolic activation
  • MPP⁺: Potent complex I inhibitor; substrate for DAT
  • Cyperquat: Structural similarity to MPP⁺; herbicidal action without significant CNS penetration

Species susceptibility varies markedly between analogs. While MPTP causes parkinsonism in primates and humans, rodents show resistance due to:

  • Lower MAO-B expression in cerebral capillaries
  • Differential distribution of DAT
  • Protective calcium-binding proteins (calbindin) in rodent dopaminergic neurons [6] [9]

Unexpectedly, MPTP exposure increases striatal acetylcholine concentrations while depleting dopamine, creating a neurotransmitter imbalance characteristic of Parkinsonian pathophysiology. This cholinergic elevation is preventable by anticholinergic agents like atropine, suggesting compensatory mechanisms in basal ganglia circuitry following dopaminergic denervation [3].

Impact on Nigrostriatal Pathway Dysfunction

MPTP selectively targets the nigrostriatal dopaminergic pathway through multiple mechanisms. The anterograde degeneration begins with terminal damage in the striatum followed by retrograde neuronal loss in the substantia nigra [4] [7]. This process disrupts the functional organization of basal ganglia-thalamocortical circuits, evidenced by altered neuronal activity in the ventral lateral and ventral anterior thalamic nuclei. Key electrophysiological changes include:

  • Increased mean discharge frequency in motor thalamic neurons
  • Prolonged excitation during movement initiation
  • Decreased inhibition duration in thalamic relay neurons [5]

The glial response significantly contributes to nigrostriatal dysfunction. MPTP administration triggers microglial activation within hours, followed by astrocytic reactivity, perpetuating inflammatory cascades through TNF-α, IL-1β, and iNOS expression [7] [9]. This neuroinflammation amplifies initial mitochondrial damage through:

  • Secondary oxidative stress (peroxynitrite formation)
  • Blood-brain barrier compromise
  • Recruitment of peripheral immune cells

Chronic nigrostriatal pathway disruption manifests as bioenergetic failure, evidenced by increased striatal catabolites of high-energy phosphates (inosine, hypoxanthine) during later stages of MPTP intoxication [7]. The resultant thalamic disinhibition alters cortical processing of motor commands, establishing a pathophysiological basis for bradykinesia and rigidity that mirrors human Parkinsonism. Crucially, the MPTP model demonstrates 40-50% neuronal destruction in the SNpc with corresponding dopamine depletion to 30% of normal levels in the caudate nucleus—the threshold for clinical symptom emergence in PD [5] [8].

Table 3: MPTP-Induced Pathophysiological Changes in Nigrostriatal Pathway

Pathway ComponentMPTP-Induced AlterationFunctional Consequence
Striatal TerminalsEarly DA depletion (35% at week 1)Impaired motor initiation
Substantia Nigra pars compacta48% neuronal loss by week 2Reduced dopaminergic output
Glial EnvironmentAstrocyte swelling, microglial activationSustained neuroinflammation
Thalamocortical CircuitsIncreased firing frequency, reduced inhibitionBradykinesia, rigidity
Metabolic HomeostasisATP depletion, purine catabolite accumulationBioenergetic failure

Properties

CAS Number

694-50-8

Product Name

4-Methyl-1,2,3,6-tetrahydropyridine

IUPAC Name

4-methyl-1,2,3,6-tetrahydropyridine

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h2,7H,3-5H2,1H3

InChI Key

IZGVOANXLNJMDM-UHFFFAOYSA-N

SMILES

CC1=CCNCC1

Canonical SMILES

CC1=CCNCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.